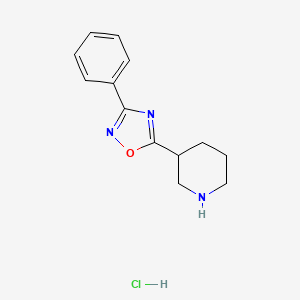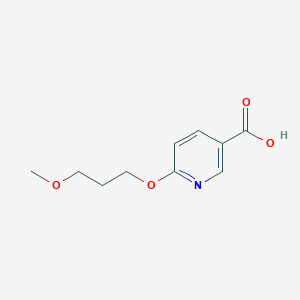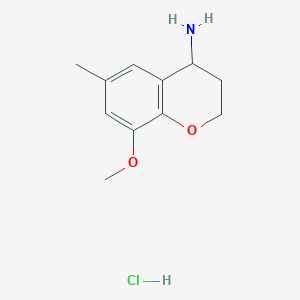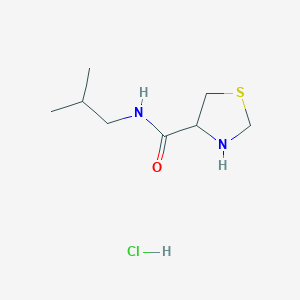
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
“3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1185302-70-8 . It has a molecular weight of 265.74 and its IUPAC name is 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a part of the compound, has been reported in the literature . The commonly used synthetic route for 1,2,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H15N3O.ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2;1H . This indicates the presence of a phenyl group, an oxadiazole ring, and a piperidine ring in the structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is room temperature .Scientific Research Applications
Pharmacology
In pharmacology, this compound has been explored for its potential therapeutic effects. The oxadiazole moiety is known for its biological activity, and when combined with a piperidine structure, it may interact with various biological targets. Research includes studying its efficacy as an inhibitor against certain enzymes or receptors, which could lead to the development of new medications for diseases where these targets are implicated .
Biochemistry
Biochemically, 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is used as a molecular probe to understand protein-ligand interactions. Its unique structure allows it to bind to specific sites on proteins, which can be useful in elucidating the structure and function of biochemical pathways .
Material Science
In material science, this compound’s robust thermal stability due to the oxadiazole ring makes it a candidate for creating novel polymeric materials. These materials could have applications in high-temperature environments or in the development of advanced electronic devices .
Analytical Chemistry
Analytical chemists utilize 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride as a standard or reagent in chromatographic methods to quantify or detect similar structures in complex mixtures. Its well-defined physical and chemical properties make it an excellent reference compound .
Organic Synthesis
This compound serves as a building block in organic synthesis. Its reactive sites allow for further chemical modifications, enabling the synthesis of a wide array of derivatives with potential pharmacological activities .
Medicinal Chemistry
In medicinal chemistry, the compound is investigated for its drug-like properties. Its structural features are conducive to crossing biological barriers, making it a valuable scaffold for designing central nervous system (CNS) drugs. Additionally, its interactions with various enzymes and receptors are studied to optimize its pharmacokinetic and pharmacodynamic profiles .
Future Directions
properties
IUPAC Name |
3-phenyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTWLJMHHBFHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)
![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B1420944.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride](/img/structure/B1420949.png)
![N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide](/img/structure/B1420950.png)
![4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid](/img/structure/B1420952.png)





